molecular formula C7H9BrN2 B2378830 4-Bromo-1-cyclopropyl-3-methylpyrazole CAS No. 1563530-25-5

4-Bromo-1-cyclopropyl-3-methylpyrazole

Cat. No.: B2378830
CAS No.: 1563530-25-5
M. Wt: 201.067
InChI Key: WDKFVHYJDVPMNS-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-3-methylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom, a cyclopropyl group, and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropyl-3-methylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromopyrazole with cyclopropylmethyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-3-methylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Cyclization Reactions: Catalysts such as palladium or copper can facilitate cyclization reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Bromo-1-cyclopropyl-3-methylpyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features make it a valuable scaffold for drug discovery.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with improved efficacy and reduced side effects. The compound’s ability to interact with biological targets makes it a promising candidate for therapeutic research.

    Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-3-methylpyrazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s ability to undergo various chemical reactions can modulate its activity and potency.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler analog without the cyclopropyl and methyl groups. It is used as a starting material for various chemical reactions.

    1-Cyclopropyl-3-methylpyrazole: Lacks the bromine atom but retains the cyclopropyl and methyl groups. It has different reactivity and applications compared to 4-Bromo-1-cyclopropyl-3-methylpyrazole.

    3,5-Dimethylpyrazole: Another pyrazole derivative with different substituents. It is used in various synthetic and industrial applications.

Uniqueness

This compound is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyrazole ring. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-bromo-1-cyclopropyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-7(8)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKFVHYJDVPMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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